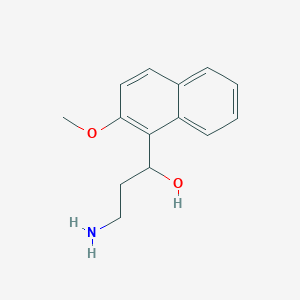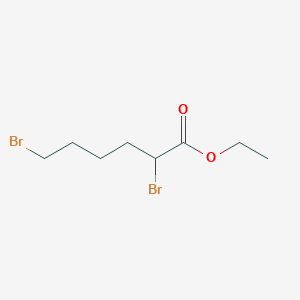
Hexanoic acid, 2,6-dibromo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2,6-dibromo-, ethyl ester is an organic compound with the molecular formula C8H14Br2O2 It is a derivative of hexanoic acid, where two bromine atoms are substituted at the 2nd and 6th positions, and the carboxylic acid group is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanoic acid, 2,6-dibromo-, ethyl ester can be synthesized through the bromination of hexanoic acid followed by esterification. The typical synthetic route involves:
Bromination: Hexanoic acid is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 2nd and 6th positions.
Esterification: The dibromohexanoic acid is then reacted with ethanol (C2H5OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2,6-dibromo-, ethyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction: The compound can be reduced to hexanoic acid, 2,6-dibromo-, by using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products include hexanoic acid derivatives with substituted nucleophiles.
Reduction: Hexanoic acid, 2,6-dibromo-.
Hydrolysis: Hexanoic acid, 2,6-dibromo-, and ethanol.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2,6-dibromo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which hexanoic acid, 2,6-dibromo-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 2,6-dibromo-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, ethyl ester: Lacks bromine atoms, resulting in different reactivity and applications.
Hexanoic acid, 2-bromo-, ethyl ester:
Hexanoic acid, 2,6-dichloro-, ethyl ester: Substituted with chlorine instead of bromine, affecting its reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H14Br2O2 |
|---|---|
Molekulargewicht |
302.00 g/mol |
IUPAC-Name |
ethyl 2,6-dibromohexanoate |
InChI |
InChI=1S/C8H14Br2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
BVUNSDLVOISXLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


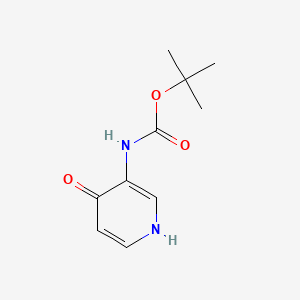

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
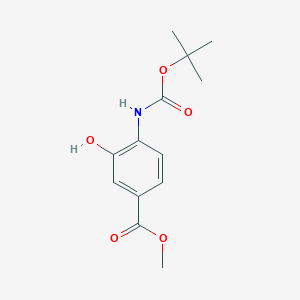
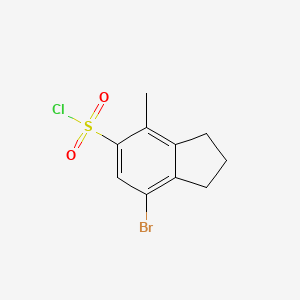
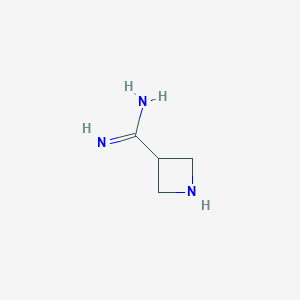
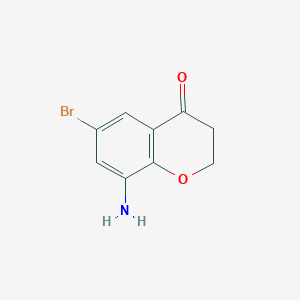

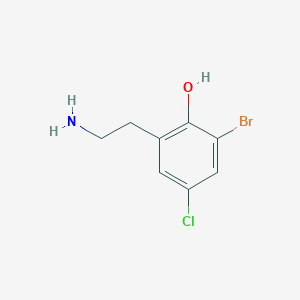
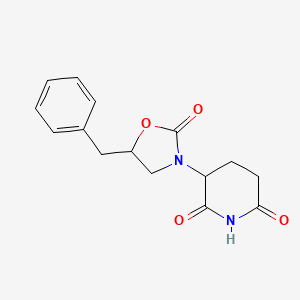
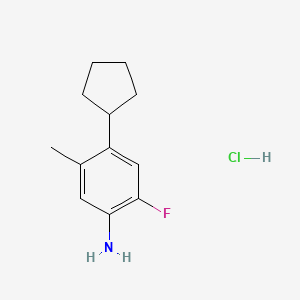
![5-[(Tert-butoxy)carbonyl]-2-fluorobenzoic acid](/img/structure/B13554737.png)
